Cas no 1806284-76-3 (2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde)

2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde is a versatile heterocyclic compound featuring both hydroxymethyl and formyl functional groups on a benzo[d]oxazole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems or functionalized derivatives. The presence of reactive aldehyde and hydroxyl groups allows for further modifications, such as condensation, reduction, or nucleophilic addition reactions, enhancing its utility in medicinal chemistry and materials science. Its benzo[d]oxazole core contributes to stability while enabling π-conjugation, which may be advantageous in designing fluorescent probes or optoelectronic materials. The compound's well-defined reactivity profile ensures reproducibility in synthetic applications.
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde structure
1806284-76-3 structure
Product Name:2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde
CAS No:1806284-76-3
MF:C9H7NO3
MW:177.156782388687
CID:4819489
Update Time:2025-05-24

2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde
    • Inchi: 1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(5-12)13-7/h1-4,12H,5H2
    • InChI Key: BLTQJQKPHNAWRS-UHFFFAOYSA-N
    • SMILES: O1C(CO)=NC2C(C=O)=CC=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 197
  • XLogP3: 0.4
  • Topological Polar Surface Area: 63.3

2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A081002033-250mg
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde
1806284-76-3 98%
250mg
$5,295.19 2022-03-31
Alichem
A081002033-500mg
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde
1806284-76-3 98%
500mg
$7,409.04 2022-03-31
Alichem
A081002033-1g
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde
1806284-76-3 98%
1g
$13,375.96 2022-03-31

Additional information on 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde

Introduction to 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde (CAS No. 1806284-76-3) and Its Emerging Applications in Chemical Biology

2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde, identified by the chemical identifier CAS No. 1806284-76-3, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzo[d]oxazole family, a scaffold known for its broad biological activities and utility in drug development. The presence of both a hydroxymethyl group and an aldehyde functionality at the 2- and 4-positions, respectively, imparts unique reactivity and potential biological properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The benzo[d]oxazole core is a privileged structure in medicinal chemistry, frequently encountered in bioactive molecules targeting various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The hydroxymethyl substituent enhances the compound's ability to participate in hydrogen bonding interactions, which is crucial for binding to biological targets with high specificity. Additionally, the aldehyde group serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives through condensation reactions, oxidation, or reduction pathways.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds with multiple functional groups for modulating biological pathways. The aldehyde moiety in 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde allows for facile derivatization into Schiff bases or imines, which are known to exhibit diverse pharmacological effects. For instance, Schiff base derivatives have been explored for their potential as kinase inhibitors and antitumor agents. The hydroxymethyl group can also be oxidized to form a carboxylic acid or reduced to an alcohol, expanding the structural diversity of potential derivatives.

In the realm of medicinal chemistry, the synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde has been optimized for high yield and purity, ensuring its suitability for preclinical and clinical studies. Modern synthetic approaches leverage catalytic methods to enhance efficiency while minimizing byproduct formation. The compound's stability under various storage conditions further underscores its practicality as a research tool and potential lead compound.

One of the most compelling aspects of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde is its potential role in modulating enzyme activity. The benzo[d]oxazole scaffold is often found in natural products that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. The hydroxymethyl group can interact with hydrophobic pockets of enzymes, while the aldehyde group can form covalent bonds or participate in Michael addition reactions with nucleophilic residues. This dual functionality makes it an attractive candidate for developing enzyme inhibitors with high selectivity.

Recent studies have demonstrated the utility of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde in designing molecules that target protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and inflammation. By incorporating the benzo[d]oxazole core into small-molecule inhibitors, researchers have achieved promising results in disrupting aberrant PPIs. The structural flexibility provided by the hydroxymethyl and aldehyde groups allows for fine-tuning of binding affinity and selectivity against specific protein targets.

The compound's potential extends beyond enzyme inhibition; it has also been explored as a scaffold for developing photodynamic therapy (PDT) agents. The benzo[d]oxazole moiety absorbs light efficiently at physiological wavelengths, making it suitable for energy transfer processes that generate reactive oxygen species (ROS). When combined with appropriate photosensitizers or redox-active groups, such as those derived from the hydroxymethyl or aldehyde functionalities, it can be used to selectively target diseased cells.

In conclusion,2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde (CAS No. 1806284-76-3) represents a structurally versatile and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups enables diverse synthetic pathways and biological applications, including enzyme inhibition, protein-protein interaction modulation, and photodynamic therapy. As research continues to uncover new therapeutic targets and mechanisms,2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde is poised to play an increasingly important role in the development of next-generation therapeutics.

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